2-(N-cyclopentyl2-{[(tert-butoxy)carbonyl]amino}ethanesulfonamido)acetic acid
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Overview
Description
2-(N-cyclopentyl2-{[(tert-butoxy)carbonyl]amino}ethanesulfonamido)acetic acid is a complex organic compound with the molecular formula C14H26N2O6S It is known for its unique structure, which includes a cyclopentyl group, a tert-butoxycarbonyl (BOC) protecting group, and an ethane sulfonamido moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-cyclopentyl2-{[(tert-butoxy)carbonyl]amino}ethanesulfonamido)acetic acid typically involves multiple steps. One common method includes the protection of the amino group with a BOC group using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The cyclopentyl group is introduced through a nucleophilic substitution reaction. The ethane sulfonamido moiety is then added via a sulfonylation reaction using appropriate sulfonyl chlorides under basic conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(N-cyclopentyl2-{[(tert-butoxy)carbonyl]amino}ethanesulfonamido)acetic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the sulfonamide group to an amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sulfonyl chlorides in the presence of a base such as triethylamine.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various sulfonamide derivatives depending on the substituents introduced.
Scientific Research Applications
2-(N-cyclopentyl2-{[(tert-butoxy)carbonyl]amino}ethanesulfonamido)acetic acid has several scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(N-cyclopentyl2-{[(tert-butoxy)carbonyl]amino}ethanesulfonamido)acetic acid is not fully understood. it is believed to interact with specific molecular targets through its sulfonamide and amino groups. These interactions may involve hydrogen bonding, electrostatic interactions, and hydrophobic effects, leading to the modulation of biological pathways and processes .
Comparison with Similar Compounds
Similar Compounds
N-cyclopentylglycine: Lacks the sulfonamido and BOC protecting groups.
N-tert-butoxycarbonylglycine: Contains the BOC group but lacks the cyclopentyl and sulfonamido groups.
Ethanesulfonamide: Contains the sulfonamido group but lacks the cyclopentyl and BOC groups.
Uniqueness
2-(N-cyclopentyl2-{[(tert-butoxy)carbonyl]amino}ethanesulfonamido)acetic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the BOC protecting group allows for selective deprotection under mild conditions, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2-[cyclopentyl-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylsulfonyl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O6S/c1-14(2,3)22-13(19)15-8-9-23(20,21)16(10-12(17)18)11-6-4-5-7-11/h11H,4-10H2,1-3H3,(H,15,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNFINJDJHRWILL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCS(=O)(=O)N(CC(=O)O)C1CCCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.43 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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